1,4-Bis(2-methylpropyl)piperazine
Description
Structure
3D Structure
Properties
CAS No. |
113900-59-7 |
|---|---|
Molecular Formula |
C12H26N2 |
Molecular Weight |
198.35 g/mol |
IUPAC Name |
1,4-bis(2-methylpropyl)piperazine |
InChI |
InChI=1S/C12H26N2/c1-11(2)9-13-5-7-14(8-6-13)10-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
UPDQRASVKIEAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)CC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Bis 2 Methylpropyl Piperazine
Direct Alkylation Approaches to N,N'-Dialkylated Piperazines
Direct alkylation methods are a common and straightforward approach for the synthesis of N,N'-dialkylated piperazines like 1,4-bis(2-methylpropyl)piperazine. These strategies begin with the piperazine (B1678402) core and introduce the isobutyl groups onto the nitrogen atoms.
Reductive Amination Strategies for 1,4-Substitution
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. youtube.comyoutube.commasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of piperazine with two equivalents of isobutyraldehyde (B47883). The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com
A general scheme for this process is as follows: Piperazine + 2 Isobutyraldehyde → Intermediate Bis-iminium ion Intermediate Bis-iminium ion + Reducing Agent → this compound
The versatility of reductive amination allows for the synthesis of a wide array of N-alkylated piperazines by varying the starting aldehyde or ketone. mdpi.com
Nucleophilic Substitution Reactions on Piperazine Precursors
Another direct approach involves the nucleophilic substitution reaction between piperazine and an isobutyl halide, such as isobutyl bromide or isobutyl iodide. In this SN2 reaction, the nitrogen atoms of the piperazine act as nucleophiles, attacking the electrophilic carbon of the isobutyl halide and displacing the halide leaving group. mdpi.com
To achieve dialkylation and synthesize this compound, a molar ratio of at least two equivalents of the isobutyl halide to one equivalent of piperazine is required. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic. researchgate.net Common bases include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate, with polar aprotic solvents often being effective.
Controlling the degree of alkylation to favor the desired N,N'-disubstituted product over the mono-substituted or quaternary ammonium (B1175870) salt byproducts can be a challenge. researchgate.net Using a large excess of piperazine can favor mono-alkylation, while carefully controlling the stoichiometry is crucial for maximizing the yield of the dialkylated product.
Multistep Synthesis from Simpler Precursors
Multistep syntheses offer an alternative route to this compound, often providing greater control over the final structure by building the piperazine ring from acyclic precursors.
Cyclization Reactions to Form the Piperazine Ring with Integrated Side Chains
This strategy involves the construction of the piperazine ring from open-chain molecules that already contain the isobutyl groups or their precursors. One common method is the cyclization of a suitably substituted diamine precursor. For instance, a diamine bearing two isobutyl groups can be reacted with a dielectrophile to form the six-membered ring.
A notable example of this type of cyclization is the reaction of N,N'-diisobutylethylenediamine with a two-carbon linking agent that can react with both secondary amine groups to close the ring. While specific examples for this compound are not prevalent in the provided search results, the general principle of piperazine synthesis through cyclization of diamines is well-established. google.commdpi.com
Another approach involves the use of α-amino acids as starting materials to construct chiral piperazine cores, which can then be further functionalized. nih.gov This highlights the adaptability of cyclization strategies in creating diverse piperazine structures.
Transformation of Unsaturated Piperazine Derivatives to Saturated Analogues (e.g., Hydrogenation of 1,4-Bis(2-methylpropenyl)piperazine)
An alternative multistep approach involves the synthesis of an unsaturated piperazine derivative, which is then reduced to the desired saturated product. For example, 1,4-bis(2-methylpropenyl)piperazine can be synthesized and subsequently hydrogenated to yield this compound. chemeo.com
The synthesis of the unsaturated precursor could potentially be achieved through the condensation of piperazine with isobutyraldehyde under conditions that favor the formation of the enamine, followed by a second condensation. The resulting 1,4-bis(2-methylpropenyl)piperazine would then possess two carbon-carbon double bonds.
The final step, hydrogenation, is a standard and efficient method for the reduction of alkenes. This is typically carried out using a catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under an atmosphere of hydrogen gas. This method offers a reliable way to obtain the saturated piperazine ring.
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Several catalytic methods are applicable to the synthesis of N-substituted piperazines.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and have been used extensively in the synthesis of N-arylpiperazines. mdpi.com While typically used for aryl groups, modifications of these catalytic systems could potentially be adapted for N-alkylation with isobutyl groups.
Furthermore, iridium and ruthenium complexes have been developed as catalysts for the N-alkylation of amines and the synthesis of piperazine derivatives. clockss.org For instance, Cp*Ir complexes have been shown to catalyze the N-alkylation of ethanolamines to form piperazines. clockss.org These methods often proceed under relatively mild conditions and can offer high yields.
Photoredox catalysis has also emerged as a powerful technique for C-H functionalization, including the alkylation of piperazine substrates. nih.govmdpi.com This approach allows for the direct formation of C-C bonds on the piperazine ring, offering novel disconnection strategies for the synthesis of substituted piperazines.
Finally, the use of heterogeneous catalysts, such as metal ions supported on polymeric resins, presents an attractive option for simplifying product purification and catalyst recycling. semanticscholar.org These catalysts can promote the mono-alkylation of piperazine in a one-pot procedure without the need for protecting groups. semanticscholar.org
Table of Synthetic Approaches and Key Features
| Synthetic Approach | Key Intermediates/Reagents | Advantages | Disadvantages |
| Reductive Amination | Piperazine, Isobutyraldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | High efficiency, mild conditions, readily available starting materials. youtube.comnih.gov | May require careful control of stoichiometry to avoid side products. |
| Nucleophilic Substitution | Piperazine, Isobutyl Halide, Base | Straightforward, uses common reagents. mdpi.com | Potential for over-alkylation and formation of quaternary salts. researchgate.net |
| Cyclization of Precursors | N,N'-diisobutylethylenediamine, Dielectrophile | High control over substitution pattern. | May require more synthetic steps to prepare the acyclic precursor. |
| Hydrogenation of Unsaturated Piperazines | 1,4-Bis(2-methylpropenyl)piperazine, H₂, Catalyst (e.g., Pd/C) | Final reduction step is typically high-yielding and clean. | Requires the synthesis of the unsaturated precursor. |
| Catalytic N-Alkylation | Piperazine, Isobutyl source, Metal Catalyst (e.g., Ir, Ru, Pd) | High selectivity, mild reaction conditions, potential for asymmetric synthesis. clockss.orgnih.govmdpi.com | Catalyst cost and sensitivity can be a factor. |
Green Chemistry Principles in Synthetic Route Design for this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable industrial processes. These principles aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. The most common synthetic route, the reductive amination of piperazine with isobutyraldehyde, serves as a key example for applying these principles. mdpi.comnih.gov
Key Green Chemistry Considerations:
Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. In the ideal synthesis of this compound from piperazine and isobutyraldehyde via catalytic hydrogenation, the only byproduct is water. This results in a high atom economy, as most atoms from the reactants are utilized in the final product. In contrast, methods using stoichiometric reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride have a significantly lower atom economy due to the generation of inorganic byproducts. nih.govgoogle.com
Catalysis: The use of catalytic methods is a cornerstone of green chemistry. Catalytic hydrogenation, in particular, offers a greener alternative to stoichiometric reducing agents. nih.govresearchgate.net Heterogeneous catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al₂O₃) are often employed. clockss.orgnih.gov These catalysts are highly efficient, can often be recovered and recycled, and replace less environmentally friendly reagents. nih.govrsc.org For instance, the hydrogenation of related pyrazine (B50134) structures has been successfully carried out using platinum oxide under hydrogen pressure. clockss.org The development of non-precious metal catalysts is an ongoing area of research to further enhance the sustainability of this process. researchgate.net
Choice of Solvents and Reagents: The selection of solvents plays a significant role in the environmental impact of a synthesis. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives. For the synthesis of piperazine derivatives, alcohols like methanol (B129727) or ethanol (B145695) can be used, which are generally considered more benign than chlorinated solvents. clockss.orgnih.gov In some cases, using a reactant in excess, such as piperazine itself, can serve as the solvent, simplifying the process and reducing waste. organic-chemistry.org The use of milder and more selective reducing agents, like sodium triacetoxyborohydride (B8407120) in reductive aminations, can also contribute to a greener process by minimizing side reactions and simplifying purification. nih.gov
Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure minimizes energy consumption. While many catalytic hydrogenations require elevated pressure and sometimes temperature to proceed efficiently, the optimization of catalysts can lead to milder reaction conditions. researchgate.netclockss.org For example, some hydrogenations can proceed at room temperature, albeit with higher pressures of hydrogen gas. clockss.orgnih.gov
The table below summarizes a comparative analysis of different reductive methods for piperazine synthesis, highlighting the advantages of catalytic hydrogenation from a green chemistry perspective.
| Synthetic Parameter | Method A: Stoichiometric Hydride Reagents (e.g., NaBH₃CN) | Method B: Catalytic Hydrogenation (e.g., H₂/PtO₂) | Green Chemistry Advantage |
| Principle | Reductive amination using a chemical reducing agent. google.com | Reductive amination using H₂ gas and a solid catalyst. clockss.org | Catalysis |
| Atom Economy | Lower, due to the formation of borate (B1201080) salts as byproducts. | Higher, with water as the primary byproduct. | Waste Prevention |
| Reagents | Requires stoichiometric amounts of hydride reagents. nih.gov | Uses a catalytic amount of metal, which can be recycled. nih.gov | Catalysis |
| Solvents | Often requires anhydrous organic solvents like DMF or dichloroethane. nih.govgoogle.com | Can often be performed in greener solvents like ethanol or methanol. clockss.org | Safer Solvents |
| Workup | Can be complex, requiring quenching and extraction to remove byproducts. | Simpler; the catalyst is removed by filtration. clockss.orgnih.gov | Process Simplification |
| Safety | Hydride reagents can be toxic and require careful handling. | Hydrogen gas is flammable and requires specialized equipment for high-pressure reactions. researchgate.net | Varies |
By prioritizing catalytic routes, employing safer solvents, and designing for energy efficiency, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing. unibo.itrsc.org
Advanced Spectroscopic and Structural Characterization of 1,4 Bis 2 Methylpropyl Piperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would provide detailed information about the connectivity and chemical environment of the atoms in 1,4-Bis(2-methylpropyl)piperazine.
Proton (¹H) NMR Spectroscopic Analysis
A ¹H NMR spectrum would reveal the number of unique proton environments, their chemical shifts (δ), signal splitting patterns (multiplicity), and integration values (proton count). For this compound, one would expect to observe distinct signals for the protons on the piperazine (B1678402) ring and the isobutyl groups. The chemical shifts would be influenced by the electron-withdrawing effect of the nitrogen atoms. The multiplicity of the signals would provide information about neighboring protons, for example, the methine proton of the isobutyl group would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum would indicate the number of chemically non-equivalent carbon atoms in the molecule. For this compound, due to the symmetry of the molecule, one would anticipate a specific number of signals corresponding to the piperazine ring carbons and the carbons of the isobutyl substituents. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity within the isobutyl groups and the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting the isobutyl groups to the piperazine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact molecular formula of this compound (C₁₂H₂₆N₂). This is a critical step in confirming the identity of the compound. The fragmentation pattern observed in the mass spectrum would reveal characteristic losses of fragments, such as the isobutyl group or parts of the piperazine ring, which would further support the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Characterization
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy would show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl groups and the C-N stretching vibrations of the piperazine ring. The absence of certain bands, such as N-H stretches (for primary or secondary amines), would confirm the tertiary nature of the nitrogen atoms in the 1,4-disubstituted piperazine.
Raman Spectroscopy , being complementary to IR spectroscopy, would also provide information about the molecular vibrations. Non-polar bonds, such as the C-C bonds in the isobutyl groups, often give rise to strong Raman signals.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and a thorough review of peer-reviewed scientific literature have revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed experimental parameters of its solid-state structure, such as unit cell dimensions, space group, and precise atomic coordinates, are not available.
While the crystal structure of the specific title compound has not been determined, the conformational analysis of the piperazine ring is a well-established area of stereochemistry. In the absence of direct experimental data for this compound, the solid-state conformation can be inferred from the extensive body of research on similarly substituted piperazine derivatives.
Generally, the piperazine ring adopts a chair conformation, which minimizes torsional and steric strain. In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. For 1,4-disubstituted piperazines, the thermodynamically most stable conformation is typically the one where both substituents are in the equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are a significant source of steric strain.
The expected bond lengths and angles within the piperazine ring would be consistent with those observed for other saturated heterocyclic amines. The C-N bond lengths are anticipated to be in the range of 1.45-1.48 Å, and the C-C bond lengths approximately 1.52-1.54 Å. The bond angles within the ring (C-N-C and N-C-C) are expected to be close to the tetrahedral angle of 109.5°, with some deviation due to the constraints of the cyclic system. The exocyclic N-C bond connecting the piperazine nitrogen to the isobutyl group would also exhibit typical single-bond characteristics.
It is important to emphasize that this conformational analysis is based on established principles of stereochemistry and data from related structures. Definitive confirmation and precise details of the solid-state structure of this compound can only be achieved through experimental determination via single-crystal X-ray diffraction.
Conformational Analysis and Stereochemical Considerations of 1,4 Bis 2 Methylpropyl Piperazine
Conformational Preferences of the Piperazine (B1678402) Ring (Chair, Boat, Twist-Boat)
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is not planar. To alleviate ring strain, it adopts several non-planar conformations. The most stable and well-recognized of these are the chair, boat, and twist-boat (or skew-boat) forms. nih.gov
Chair Conformation: This is generally the most thermodynamically stable conformation for the piperazine ring. nih.gov In the chair form, the carbon and nitrogen atoms are arranged in a staggered manner, which minimizes torsional strain. The substituents on the nitrogen atoms can occupy either axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring) positions. For 1,4-disubstituted piperazines, the diequatorial conformation is typically favored to minimize steric hindrance between the substituents and the axial hydrogens on the ring.
Boat Conformation: The boat conformation is less stable than the chair form due to torsional strain from eclipsing C-C and C-N bonds, as well as steric repulsion between the "flagpole" hydrogens or substituents on C1 and C4. However, in certain situations, such as in the formation of metal complexes, the piperazine ring can be forced into a boat conformation to allow the nitrogen lone pairs to coordinate to a metal center. nih.gov
Twist-Boat (or Skew-Boat) Conformation: This conformation is intermediate in energy between the chair and boat forms. nih.gov It is more flexible than the chair form and is often a transition state or an intermediate in the interconversion between chair and boat forms. In some substituted piperazine derivatives, the twist-boat conformation can become a stable energy minimum. researchgate.net
The relative energies of these conformations determine the conformational equilibrium of the piperazine ring. The energy difference between the chair and boat forms is significant enough that the chair conformation predominates under normal conditions for the unsubstituted piperazine ring.
| Conformation | Relative Stability | Key Features |
| Chair | Most Stable | Staggered bonds, minimal torsional strain. |
| Twist-Boat | Intermediate | Less torsional strain than the boat form. |
| Boat | Least Stable | Eclipsing bonds leading to high torsional strain; flagpole interactions. |
Influence of the 2-Methylpropyl Substituents on Ring Conformation and Dynamics
The presence of bulky 2-methylpropyl (isobutyl) groups on both nitrogen atoms of the piperazine ring has a profound effect on its conformational preferences and the dynamics of ring inversion.
The primary influence of the N-alkyl substituents is steric. To minimize steric interactions, the bulky 2-methylpropyl groups will strongly prefer to occupy the equatorial positions in the chair conformation. An axial orientation would lead to significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, a sterically unfavorable arrangement. This strong preference for the diequatorial chair conformation effectively "locks" the ring in this form, significantly raising the energy barrier for ring inversion (the process where one chair conformation flips into another).
Studies on related N-alkyl substituted piperazines have shown that the size and nature of the alkyl group can influence the physicochemical properties and biological activity of the molecule, often by dictating the conformational landscape. nih.govnih.gov For instance, the bulkier the substituent, the greater the preference for the equatorial position and the more rigid the ring becomes. This rigidity can be a crucial factor in how the molecule interacts with biological targets. nih.gov
Diastereomeric and Enantiomeric Considerations in Related Piperazine Scaffolds (e.g., 3,6-disubstituted piperazines)
While 1,4-bis(2-methylpropyl)piperazine itself does not have stereocenters on the piperazine ring, it is important to consider the stereochemical possibilities that arise in related substituted piperazines to understand the broader context of piperazine chemistry.
When substituents are introduced at positions other than 1 and 4, such as in 3,6-disubstituted piperazines, stereoisomerism becomes a key feature.
Diastereomers: In a 3,6-disubstituted piperazine, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans). These cis and trans isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. They have different physical properties and often different biological activities.
Enantiomers: Both the cis and trans diastereomers can also be chiral, meaning they are non-superimposable on their mirror images. For example, a trans-3,6-disubstituted piperazine exists as a pair of enantiomers. These enantiomers have identical physical properties in a non-chiral environment but may interact differently with other chiral molecules, such as biological receptors. nih.gov
The synthesis of specific stereoisomers of substituted piperazines is a significant area of research, as the biological activity of such compounds is often dependent on their specific 3D structure. google.com
Computational Studies on Conformational Landscapes
Computational chemistry provides powerful tools for investigating the conformational landscapes of molecules like this compound. nih.govrsc.org These methods allow for the calculation of the potential energy of different conformations and the energy barriers for interconversion between them.
Molecular Mechanics (MM): This approach uses classical physics to model the molecule as a collection of atoms connected by springs (bonds). Force fields, such as MMFF94, are sets of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. researchgate.net Molecular mechanics is computationally efficient and is well-suited for exploring the conformational space of large, flexible molecules. researchgate.net
Quantum Mechanics (QM): QM methods, such as Hartree-Fock (HF) and Density Functional Theory (B3LYP), provide a more accurate description of the electronic structure of the molecule. researchgate.net While computationally more expensive, QM calculations can provide more reliable energy values and can be used to validate the results from molecular mechanics.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into the dynamic behavior of the system. nih.gov These simulations can reveal how the molecule explores its conformational space and the relative populations of different conformers at a given temperature. nih.gov
For this compound, computational studies would likely confirm the strong preference for the diequatorial chair conformation. They could also quantify the energy penalty associated with the diaxial and boat conformations, providing a detailed picture of the molecule's conformational landscape. umb.edu Such studies are invaluable for understanding structure-activity relationships and for the rational design of new molecules with specific conformational properties. nih.gov
| Computational Method | Application in Conformational Analysis |
| Molecular Mechanics (MM) | Rapidly explores a wide range of conformations to identify low-energy structures. researchgate.net |
| Quantum Mechanics (QM) | Provides accurate energy calculations for specific conformations and transition states. researchgate.net |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the molecule, revealing conformational flexibility and stability over time. nih.gov |
Reactivity and Derivatization Pathways of 1,4 Bis 2 Methylpropyl Piperazine
Reactions at the Nitrogen Centers of the Piperazine (B1678402) Ring
The lone pairs of electrons on the two nitrogen atoms of the piperazine ring are the primary sites of reactivity, making them susceptible to reactions with electrophiles. However, the bulky isobutyl groups are expected to exert significant steric hindrance, which can modulate the rate and feasibility of these reactions compared to less substituted piperazines.
The oxidation of the tertiary amine functionalities in 1,4-Bis(2-methylpropyl)piperazine to their corresponding N-oxides is a theoretically plausible reaction. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), or other specialized reagents. researchgate.netasianpubs.org For other tertiary amines, oxidation is a common metabolic pathway and can also be achieved synthetically. dtic.mil
The reaction would proceed via nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. Given the presence of two nitrogen atoms, the reaction can potentially yield a mono-N-oxide or a di-N-oxide, depending on the stoichiometry of the oxidant used.
Table 1: Plausible N-Oxidation Products of this compound
| Product Name | Structure | Notes |
| 1-(2-methylpropyl)-4-oxido-4-(2-methylpropyl)piperazin-1-ium | ![]() | Formation favored with one equivalent of oxidizing agent. |
| This compound-1,4-diium-1,4-diolate | ![]() | Formation requires at least two equivalents of oxidizing agent. |
The steric hindrance imposed by the isobutyl groups may necessitate harsher reaction conditions (e.g., higher temperatures, stronger oxidants, or longer reaction times) compared to piperazines with smaller N-alkyl substituents. researchgate.net Studies on other sterically hindered amines have shown that while N-oxidation is possible, the reaction rates can be significantly lower. osti.gov The formation of the di-N-oxide would be sterically more demanding than the mono-N-oxide. In some cases, the oxidation of tertiary amines can be catalyzed by metal complexes, which could be a viable route for this compound. researchgate.net
Quaternization involves the reaction of the tertiary amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. tue.nl This is a classic SN2 reaction where the nitrogen atom acts as the nucleophile. rsc.org For this compound, both nitrogen atoms can potentially undergo quaternization.
The reaction would likely proceed stepwise, first forming a mono-quaternary salt, and then, under forcing conditions, a di-quaternary salt.
Table 2: Potential Quaternization Products with Methyl Iodide
| Product Name | Structure | Notes |
| 1-methyl-1,4-bis(2-methylpropyl)piperazin-1-ium iodide | ![]() | Product of the first quaternization step. |
| 1,4-dimethyl-1,4-bis(2-methylpropyl)piperazin-1,4-diium diiodide | ![]() | Formation is expected to be difficult due to increased steric hindrance and electrostatic repulsion. |
The significant steric hindrance from the two isobutyl groups, and the additional steric bulk introduced by the first alkylation, would make the second quaternization step particularly challenging. researchgate.netmsu.edu Studies on the quaternization of other tertiary amines have demonstrated a strong correlation between steric hindrance and decreased reaction rates. researchgate.netnih.gov The choice of solvent can also play a crucial role in the reaction rate, with polar aprotic solvents generally favoring SN2 reactions. rsc.org
Functionalization of the 2-Methylpropyl Side Chains
Direct functionalization of the 2-methylpropyl (isobutyl) side chains of this compound is expected to be challenging due to the unactivated nature of the C-H bonds. However, under specific and often harsh reaction conditions, such transformations are theoretically possible.
Reactions involving free-radical halogenation could potentially introduce a halogen atom onto the isobutyl chain, which could then serve as a handle for further derivatization. However, this approach would likely suffer from a lack of selectivity, leading to a mixture of products.
Alternatively, directed C-H activation methodologies, although not specifically documented for this compound, represent a modern approach to functionalize such inert C-H bonds. These methods often employ transition metal catalysts that can coordinate to the piperazine nitrogens and direct functionalization to a specific C-H bond on the alkyl chain. The steric bulk of the isobutyl groups would be a significant factor in the feasibility and regioselectivity of such reactions.
Intermolecular Reactions and Derivative Formation
Beyond N-oxidation and quaternization, this compound can participate in other intermolecular reactions to form a variety of derivatives. For instance, it can act as a bidentate ligand in the formation of coordination complexes with various metal ions. The steric bulk of the isobutyl groups would influence the coordination geometry and the stability of the resulting complexes.
Furthermore, if one of the isobutyl groups were to be cleaved or modified to introduce a different functional group, a wide range of derivatives could be synthesized. For example, if one N-isobutyl group is replaced by an N-H, this secondary amine could undergo a host of reactions, including acylation, sulfonylation, and reductive amination, to generate a diverse library of unsymmetrically substituted piperazine derivatives.
Mechanistic Investigations of Key Derivatization Reactions
The formation of N-oxides with a peroxy acid like mCPBA proceeds through a concerted mechanism or a stepwise pathway involving an initial nucleophilic attack of the amine on the peroxy acid. The steric hindrance of the isobutyl groups would primarily affect the pre-exponential factor in the Arrhenius equation, leading to a slower reaction rate compared to less hindered amines.
The quaternization reaction with an alkyl halide follows a classic SN2 mechanism. tue.nlkoreascience.kr The reaction rate is dependent on the concentration of both the amine and the alkyl halide. The transition state involves the formation of a new N-C bond and the breaking of the C-halide bond. The significant steric bulk around the nitrogen atoms in this compound would raise the energy of this transition state, thus decreasing the reaction rate. researchgate.net Computational studies on similar systems have shown that the activation energy for the quaternization of sterically hindered amines is significantly higher than for their less hindered counterparts. The negative entropy of activation, indicative of a more ordered transition state, is also a characteristic feature of this reaction. sciensage.info
Coordination Chemistry and Metal Complexation of 1,4 Bis 2 Methylpropyl Piperazine
1,4-Bis(2-methylpropyl)piperazine as a Ligand in Transition Metal Chemistry
Piperazine (B1678402) and its derivatives, containing two tertiary amine nitrogen atoms, are effective ligands for a variety of metal ions. The coordination behavior of these ligands is significantly influenced by the nature of the substituents on the nitrogen atoms.
This compound can exhibit different coordination modes depending on the reaction conditions and the metal center involved. In a monodentate fashion, only one of the two nitrogen atoms of the piperazine ring coordinates to a single metal center. libretexts.orglibretexts.orgyoutube.com This mode of coordination is often observed when the steric bulk of the 2-methylpropyl groups prevents the simultaneous binding of both nitrogen atoms to the same metal ion. The rigidity of the piperazine ring, which typically adopts a chair conformation, can also make chelation difficult, favoring monodentate coordination. reddit.com
Conversely, under suitable conditions, the ligand can act in a bidentate manner, where both nitrogen atoms coordinate to the same metal center, forming a chelate ring. libretexts.orglibretexts.org This bidentate coordination is more likely to occur with smaller metal ions or when the reaction conditions favor the formation of a more stable complex through the chelate effect. The ability of a ligand to bind to a metal ion through more than one donor atom generally results in a more stable complex. libretexts.org
A significant aspect of the coordination chemistry of this compound is its ability to act as a bridging ligand . In this scenario, each of the two nitrogen atoms coordinates to a different metal center, linking them to form a bimetallic or polymetallic complex. libretexts.orgresearchgate.net This bridging behavior is facilitated by the geometric separation of the two nitrogen atoms within the piperazine ring. Such multimetallic complexes are of interest for their potential applications in catalysis and materials science. The formation of these bridged structures is a common feature for piperazine-based ligands. biointerfaceresearch.com
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in an appropriate solvent. The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their structure and properties.
The stoichiometry of the resulting complexes, such as 1:1 or 2:1 metal-to-ligand ratios, depends on the coordination mode of the ligand and the coordination number of the metal ion. researchgate.net For instance, a 1:1 complex might feature a bidentate or bridging ligand, while a 2:1 complex would likely involve two monodentate ligands coordinated to a single metal center. The geometry of the coordination sphere around the metal ion, which can be tetrahedral, square planar, or octahedral, is determined by the metal's electronic configuration and the number and arrangement of the ligands. libretexts.org
Table 1: Examples of Potential Complex Stoichiometries and Geometries
| Stoichiometry (Metal:Ligand) | Coordination Mode | Potential Geometry |
| 1:1 | Bidentate | Tetrahedral, Square Planar |
| 1:2 | Monodentate | Tetrahedral, Octahedral |
| 2:1 | Bridging | Varies (depends on metal) |
This table presents hypothetical examples based on common coordination chemistry principles.
Spectroscopic methods are crucial for characterizing the interaction between this compound and metal ions.
Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to a metal center results in a shift of the C-N stretching vibration bands in the IR spectrum. biointerfaceresearch.com The appearance of new bands at lower frequencies can indicate the formation of metal-nitrogen (M-N) bonds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H and ¹³C NMR spectra, the chemical shifts of the protons and carbons of the piperazine ring and the 2-methylpropyl groups are affected upon complexation. mdpi.com The signals of the atoms closest to the coordination site (the nitrogen atoms) typically show the most significant shifts. mdpi.com For instance, the protons of the piperazine ring may appear as a triplet in the free ligand, and this signal can shift upon coordination. erpublications.com
Influence of Steric Bulk of 2-Methylpropyl Groups on Coordination Properties
The presence of the bulky 2-methylpropyl (isobutyl) groups on the nitrogen atoms of the piperazine ring has a profound influence on the coordination properties of the ligand. This steric hindrance can:
Favor Monodentate Coordination: The bulkiness of the substituents can physically block a second metal ion from approaching the other nitrogen atom if the first is already coordinated, or prevent the ligand from wrapping around a single metal ion in a bidentate fashion. reddit.com
Affect Reactivity and Stability: The steric bulk can protect the metal center from reacting with other species in solution, thereby influencing the reactivity of the complex. It can also impact the thermodynamic stability of the complex. The development of bulky phosphine (B1218219) ligands has been shown to have a significant impact on the reactivity of metal catalysts. mdpi.com
Theoretical Investigations into Ligand-Metal Interactions and Stability of this compound Complexes
A comprehensive review of the theoretical and computational chemistry literature reveals a notable absence of specific studies on the coordination chemistry, metal complexation, and ligand-metal bonding of this compound.
While extensive research exists for various other substituted piperazine derivatives, detailing their interactions with metal ions through both experimental and theoretical approaches, the same cannot be said for the isobutyl-substituted variant. Searches of prominent scientific databases and chemical literature have not yielded any specific computational analyses, such as Density Functional Theory (DFT) calculations, or experimental determinations of stability constants for metal complexes of this compound.
In broader studies of piperazine-based ligands, theoretical methods are frequently employed to elucidate the nature of the coordination bond between the piperazine nitrogen atoms and a central metal ion. These studies often calculate parameters such as bond lengths, bond angles, binding energies, and the energies of frontier molecular orbitals (HOMO and LUMO) to predict the stability and geometry of the resulting complexes. ekb.egekb.egresearchgate.net For instance, research on 1,4-bis(2-hydroxyethyl)piperazine has utilized DFT to determine the optimized geometries of its complexes with various transition metals, revealing details about the coordination sphere and the electronic effects of the substituents. ekb.egekb.eg Similarly, thermodynamic studies on 1,4-bis(3-aminopropyl)piperazine (B145938) have established the stability order of its metal complexes, often following the Irving-Williams series, and have correlated these findings with the properties of the metal ions. scispace.comnih.gov
However, the specific influence of the 2-methylpropyl (isobutyl) groups on the electronic and steric properties of the piperazine ligand, and consequently on its coordination behavior, remains uninvestigated in the available literature. The steric bulk of the isobutyl groups would be expected to play a significant role in the geometry of any potential metal complexes and may influence the stability of the metal-ligand bond.
Due to the lack of published research, no data tables or detailed findings on the theoretical aspects of ligand-metal bonding and stability for this compound can be presented. The scientific community has yet to direct its focus toward the computational or thermodynamic analysis of this particular compound's coordination chemistry.
Computational Chemistry and Theoretical Modeling of 1,4 Bis 2 Methylpropyl Piperazine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the properties of medium-sized organic molecules like 1,4-Bis(2-methylpropyl)piperazine. DFT calculations are instrumental in elucidating the molecule's electronic characteristics and predicting its spectroscopic signatures.
Quantum chemical calculations are employed to map the electronic landscape of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the ability to donate electrons, indicating sites prone to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions susceptible to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperazine (B1678402) ring due to their lone pairs of electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. For piperazine derivatives, these maps typically show negative potential (red and yellow regions) around the nitrogen atoms, confirming these as the primary sites for electrophilic attack and protonation. muni.cz
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Theoretical)
| Property | Predicted Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | 1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 | Energy difference between HOMO and LUMO, related to molecular stability and reactivity. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would be derived from specific DFT functional and basis set combinations.
DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov This predictive power is invaluable for confirming the structure of newly synthesized compounds or for assigning signals in complex experimental spectra. The accuracy of these predictions depends significantly on the choice of the DFT functional, the basis set, and the inclusion of solvent effects. nih.govnih.gov Studies on related organic molecules have shown that functionals like B3LYP and ωB97XD, combined with basis sets such as 6-31G(d,p), can yield chemical shift predictions with high accuracy when compared to experimental data. nih.gov
Table 2: Hypothetical Comparison of Predicted and Experimental NMR Chemical Shifts (CDCl₃)
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Piperazine Ring (C) | 53.5 | 2.50 |
| Methylene (B1212753) (-CH₂-) attached to Nitrogen | 62.0 | 2.25 |
| Methine (-CH-) of Isobutyl Group | 28.1 | 1.80 |
| Methyl (CH₃) of Isobutyl Group | 21.0 | 0.88 |
Note: This table presents illustrative, expected values. An actual study would require experimental validation.
Molecular Dynamics Simulations for Conformational Studies
The piperazine ring is not planar and can adopt several conformations, primarily the chair and boat forms, along with various twist-boat intermediates. Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of this compound over time. mdpi.com These simulations model the atomic motions of the molecule, providing insights into its flexibility and the relative stability of its different conformers.
For 1,4-disubstituted piperazines, the chair conformation is generally the most stable. The bulky 2-methylpropyl (isobutyl) groups are expected to preferentially occupy equatorial positions to minimize steric hindrance. An axial orientation would lead to significant 1,3-diaxial interactions, destabilizing the conformer. MD simulations can quantify the energy differences between these conformers and the energy barriers for interconversion. nih.govresearchgate.net Conformational analysis is crucial as the three-dimensional shape of the molecule dictates how it can interact with other molecules, such as biological receptors or catalysts. nih.gov
Table 3: Theoretical Relative Energies of Key Conformations
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Chair | Di-equatorial | 0.00 | >99% |
| Chair | Axial-equatorial | ~4.5 | <1% |
| Boat | - | ~5-6 | <1% |
Note: Values are illustrative, based on typical energy penalties for axial substituents on a cyclohexane (B81311) ring, which serves as a structural analogue.
Reaction Pathway Analysis and Mechanistic Insights
Computational chemistry provides the tools to investigate potential chemical reactions involving this compound at a detailed mechanistic level. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies. escholarship.org
For example, the N-alkylation of this compound can be modeled. DFT calculations can be used to compare the energetics of different reaction pathways, such as an Sₙ2 mechanism. The calculations would model the approach of an alkyl halide to one of the piperazine nitrogen atoms, the formation of the transition state, and the final product. Such studies can explain reaction selectivity and rates, in agreement with experimental findings for similar reactions involving amidines and triazines. escholarship.org These computational investigations can predict whether a reaction is likely to occur and under what conditions, guiding the design of synthetic routes.
Prediction of Reactivity and Interaction Potentials
Theoretical models are adept at predicting the reactivity of this compound. As mentioned, analysis of the HOMO/LUMO energies and the MEP map provides a robust qualitative and quantitative picture of the molecule's reactive sites. muni.cz The nitrogen atoms are the clear centers for Lewis base activity and are expected to be the primary sites of interaction with acids, metal ions, and other electrophiles.
Computational methods can also be used to calculate interaction potentials between this compound and other molecules. This is particularly relevant in fields like materials science or pharmacology. For instance, docking studies, a form of molecular modeling, can predict how the molecule might bind to the active site of an enzyme or a receptor. nih.gov These models calculate a binding score based on electrostatic interactions, hydrogen bonding, and van der Waals forces, providing a hypothesis for the molecule's biological activity or its function as a ligand in a metal complex. nih.govresearchgate.net
Applications of 1,4 Bis 2 Methylpropyl Piperazine in Advanced Materials Science and Polymer Chemistry
Role as Monomers or Cross-linking Agents in Polymer Synthesis
The bifunctional nature of the piperazine (B1678402) core, with two tertiary amine groups, allows 1,4-Bis(2-methylpropyl)piperazine to be considered as a monomer or a cross-linking agent in various polymerization reactions. The isobutyl substituents can influence the reactivity of the nitrogen atoms and the properties of the resulting polymers.
In principle, while the tertiary amines of this compound cannot participate in typical step-growth polymerization reactions like polyamidation (which requires primary or secondary amines), they can be involved in other types of polymer synthesis. For instance, they can act as catalysts or acid scavengers in polymerization processes.
More directly, piperazine derivatives can be functionalized to contain reactive groups suitable for polymerization. For example, the synthesis of piperazine-containing polyesters has been achieved through the direct melt condensation of bis-alkyl piperazine diols. udayton.edu A hypothetical synthetic route could involve the modification of the isobutyl groups of this compound to introduce hydroxyl or carboxyl functionalities, thereby creating a diol or dicarboxylic acid monomer.
The bulky isobutyl groups would likely influence the properties of polymers derived from such a monomer. These groups could increase the free volume within the polymer matrix, potentially lowering the glass transition temperature (Tg) and enhancing solubility in organic solvents. This is a common strategy to improve the processability of otherwise rigid polymers. nih.gov
As a cross-linking agent, this compound could be used in systems where the tertiary amine groups can react to form network structures. For example, in epoxy resin systems, tertiary amines can act as curing agents, catalyzing the ring-opening polymerization of the epoxide groups. The bifunctional nature of the piperazine core would facilitate the formation of a cross-linked network, and the isobutyl groups would become incorporated into the final material, affecting its mechanical and thermal properties.
Table 1: Potential Polymerization Reactions Involving Functionalized this compound Derivatives
| Polymerization Type | Functionalized Monomer | Resulting Polymer | Potential Properties Influenced by Isobutyl Groups |
| Polycondensation | 1,4-Bis(2-hydroxy-2-methylpropyl)piperazine | Polyester | Increased solubility, lower Tg, improved processability |
| Polycondensation | 1,4-Bis(carboxypropyl)piperazine | Polyamide (with a diamine) | Enhanced flexibility, altered thermal stability |
| Addition Polymerization | 1,4-Bis(allyl-functionalized)piperazine | Cross-linked polyolefin | Modified mechanical strength and thermal resistance |
Incorporation into Supramolecular Assemblies or Networks
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional structures. Piperazine and its derivatives are excellent building blocks for supramolecular assemblies due to the ability of the nitrogen atoms to participate in hydrogen bonding (if protonated) and other non-covalent interactions. rsc.org
Research on other piperazine derivatives has shown that the nature of the substituents on the nitrogen atoms significantly influences the resulting supramolecular structure, which can range from simple chains to complex 3D frameworks. nih.govresearchgate.net The conformational flexibility of the piperazine ring (chair vs. boat conformations) also adds another layer of complexity and potential for designing specific network topologies. udayton.edu The isobutyl groups in this compound would likely favor specific conformations and packing arrangements, which could be exploited in the design of crystalline materials with desired properties, such as for host-guest chemistry or selective adsorption.
Contribution to Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of MOFs allows for the tuning of their pore size, shape, and surface chemistry, making them promising for applications in gas storage, separation, and catalysis.
Piperazine and its derivatives have been successfully incorporated into MOFs, both as part of the primary organic linker and as a functional group appended to the linker. rsc.orgresearchgate.net The nitrogen atoms of the piperazine ring can coordinate to metal centers, contributing to the formation of the framework structure.
For this compound to be used as a primary linker in MOF synthesis, it would need to be functionalized with coordinating groups, such as carboxylates or pyridyls. For example, if carboxylate groups were attached to the isobutyl side chains, the resulting ligand could coordinate to metal ions to form a new family of MOFs. The bulky and hydrophobic isobutyl groups would line the pores of the resulting MOF, potentially creating a favorable environment for the selective adsorption of nonpolar guest molecules.
Alternatively, this compound could be introduced into a pre-existing MOF through post-synthetic modification. This would involve grafting the molecule onto the organic linkers or open metal sites within the MOF. The presence of the isobutylpiperazine moiety could enhance the MOF's performance in specific applications, for instance, by increasing its affinity for certain gases or by modifying its catalytic activity.
Table 2: Hypothetical MOFs Incorporating a this compound Moiety
| MOF Component | Role of this compound Moiety | Potential Application |
| Primary Organic Linker | Forms the framework structure, lines pores with isobutyl groups | Selective gas adsorption (e.g., hydrocarbons) |
| Post-Synthetic Modification | Functionalizes the pore surface | Enhanced catalytic activity, selective molecular recognition |
Design of Functional Materials Incorporating the Piperazine Core
The incorporation of the this compound unit into larger molecular structures can lead to the development of functional materials with tailored properties. The piperazine core itself imparts a degree of rigidity and a specific geometry, while the isobutyl groups can enhance solubility and introduce hydrophobicity.
One area of interest is the development of materials for chemical sensing. By attaching chromophores or fluorophores to a this compound scaffold, it might be possible to create sensors that exhibit a change in their optical properties upon binding to a specific analyte. The nitrogen atoms of the piperazine ring could act as binding sites, and the conformational changes upon binding could be transduced into a measurable signal.
Furthermore, piperazine-containing polymers have been investigated for their potential in bioengineering applications. udayton.edu The biocompatibility of the piperazine moiety, combined with the ability to tune the physical properties of the polymer through the choice of substituents, makes these materials attractive for applications such as drug delivery and tissue engineering. The hydrophobic nature of the isobutyl groups in this compound could be advantageous in creating materials with controlled degradation rates or specific interactions with biological membranes.
In the realm of electronic materials, while less common, nitrogen-containing heterocyclic compounds can influence the electronic properties of organic semiconductors. The electron-donating nature of the amine groups in the piperazine core could be exploited in the design of new charge-transport materials or as components in organic light-emitting diodes (OLEDs). The isobutyl groups would primarily serve to improve the processability and film-forming properties of such materials.
Emerging Research Directions and Future Perspectives in 1,4 Bis 2 Methylpropyl Piperazine Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of 1,4-disubstituted piperazines, including 1,4-Bis(2-methylpropyl)piperazine, has traditionally involved multi-step procedures that can be inefficient and generate significant waste. Classic strategies often rely on the stepwise nucleophilic substitution of reactive halides with a pre-existing piperazine (B1678402) core researchgate.net. However, the field is moving towards more elegant and sustainable solutions that improve yield, reduce steps, and utilize more environmentally benign reagents and catalysts.
Emerging synthetic strategies focus on efficiency and sustainability:
Catalytic C-H Functionalization : A significant advancement is the direct functionalization of the piperazine ring's C-H bonds. encyclopedia.pubmdpi.com These methods avoid the pre-functionalization of starting materials, thus shortening synthetic sequences and improving atom economy. While methods for other heterocycles are not always directly transferable due to the second nitrogen atom in piperazine, which can inhibit catalysts, specific protocols for piperazines are being developed. encyclopedia.pubmdpi.com
One-Pot and Tandem Reactions : One-pot procedures, where multiple reaction steps are carried out in the same vessel, are gaining traction. mdpi.com For instance, a palladium-catalyzed cyclization allows for the modular synthesis of highly substituted piperazines from a propargyl unit and a diamine component in a single step with high control over the outcome. organic-chemistry.org Another approach uses a visible-light-promoted decarboxylative annulation between a glycine-based diamine and aldehydes to produce various piperazines under mild conditions. organic-chemistry.org
Flow Chemistry : The use of flow reactors, sometimes coupled with microwave irradiation, offers a path to accelerate and simplify synthesis. mdpi.com This technology allows for precise control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates, making it suitable for larger-scale manufacturing. mdpi.com
Greener Catalysts and Solvents : Research is also focused on replacing expensive and toxic heavy metal catalysts with more abundant and less toxic alternatives, such as copper or iron. encyclopedia.pub The use of eco-friendly solvents or even solvent-free conditions is another key aspect of making piperazine synthesis more sustainable. organic-chemistry.orgresearchgate.net
| Method | General Description | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Traditional Stepwise Alkylation | Sequential N-alkylation of piperazine with alkyl halides. | Well-established procedures. | Often requires multiple steps, protection/deprotection, and can result in low yields and byproducts. | researchgate.net |
| Palladium-Catalyzed Amination | Buchwald-Hartwig amination of aryl halides with piperazine. | Good for creating N-aryl piperazines, often with high yields. | Requires expensive palladium catalysts and ligands; may not be ideal for alkyl substituents. | mdpi.com |
| Direct C-H Functionalization | Directly coupling fragments to the piperazine ring's C-H bonds using photoredox or metal catalysis. | High atom economy, fewer synthetic steps. | Catalyst inhibition by the second nitrogen atom; controlling regioselectivity can be difficult. | encyclopedia.pubmdpi.com |
| One-Pot Cyclization Reactions | Constructing the piperazine ring from acyclic precursors in a single reaction vessel. | High efficiency, modularity, access to complex substitutions. | Substrate scope can be limited; optimization of conditions for multiple steps is complex. | organic-chemistry.org |
Exploration of Previously Undiscovered Reactivity Patterns
The reactivity of the piperazine core is dominated by the nucleophilicity of its two nitrogen atoms, which readily undergo reactions like alkylation and acylation. ontosight.airesearchgate.net However, the specific substitution pattern of this compound, with its bulky isobutyl groups, presents opportunities to explore novel reactivity.
Future research in this area could focus on:
Sterically-Influenced Reactivity : The isobutyl groups can sterically hinder the nitrogen atoms, potentially altering the kinetics and outcomes of standard reactions. This could be exploited to achieve selective monofunctionalization or to direct reactions to the less-hindered C-H positions on the piperazine ring itself.
Conformation-Dependent Reactions : The substituents influence the preferred chair or boat conformation of the piperazine ring. Investigating how this conformational bias affects reactivity could lead to new stereoselective synthetic methods.
Radical Reactions : The application of radical chemistry to piperazine derivatives is an expanding field. nih.gov For this compound, exploring radical-mediated C-H functionalization at the isobutyl groups, rather than the ring, could yield novel derivatives that are inaccessible through traditional ionic pathways.
Ring-Opening and Rearrangement : While the piperazine ring is generally stable, exploring conditions that could induce ring-opening or rearrangement reactions could provide pathways to other important classes of nitrogen-containing heterocyclic compounds. This could be achieved through reactions involving in situ formation of reactive intermediates from the piperazine structure. researchgate.net
Advanced Characterization Techniques for Complex Systems
The characterization of this compound and its derivatives relies on a suite of analytical techniques to confirm structure, purity, and stereochemistry. While standard methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are foundational, advanced techniques are becoming crucial for a deeper understanding of these complex systems. nih.govnih.govijpsr.com
Multidimensional NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex or symmetrical molecules where simple 1D spectra can be ambiguous. researchgate.net
X-ray Crystallography : This technique provides definitive proof of the three-dimensional structure of crystalline derivatives, offering precise data on bond lengths, bond angles, and the solid-state conformation of the molecule. researchgate.netnih.gov This information is invaluable for understanding structure-activity relationships.
Computational Chemistry : Quantum chemical calculations, using frameworks like Density Functional Theory (DFT), are increasingly used alongside experimental work. tandfonline.com These methods can predict molecular geometries, electronic properties, and the reactivity of different sites within the molecule, guiding synthetic efforts and helping to interpret experimental results. tandfonline.com
Chiroptical Methods : For chiral derivatives of piperazine, techniques such as circular dichroism (CD) are vital for determining the absolute stereochemistry and studying enantiomeric purity.
| Technique | Information Provided | Application to this compound | Reference |
|---|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed connectivity information between atoms (H-H, C-H). | Unambiguously assigns all proton and carbon signals, confirming the isobutyl connectivity and ring structure. | researchgate.net |
| X-ray Crystallography | Determines the precise 3D solid-state structure, including bond lengths, angles, and molecular conformation. | Reveals the exact chair/boat conformation and the spatial orientation of the isobutyl groups for crystalline derivatives. | nih.gov |
| Quantum Chemistry (DFT) | Calculates electronic structure, orbital energies, charge distribution, and predicts reactivity sites. | Identifies the most reactive sites for further functionalization and helps rationalize observed reaction outcomes. | tandfonline.com |
| Mass Spectrometry (HRMS) | Provides highly accurate molecular weight and elemental composition. | Confirms the molecular formula (C₁₂H₂₆N₂) and helps identify fragments during structural elucidation. | nih.gov |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
A revolutionary direction in chemical research is the integration of machine learning (ML) and artificial intelligence (AI) to accelerate discovery. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. For heterocyclic chemistry, including piperazine derivatives, this opens up several exciting possibilities.
Predictive Retrosynthesis : ML models can be trained on vast reaction databases to propose novel synthetic routes to target molecules like this compound. acs.org Transfer learning techniques are being used to improve the accuracy of these models, especially for less common heterocycle formations. acs.org
Reaction Optimization : AI-driven systems can autonomously explore reaction conditions (e.g., temperature, catalyst, solvent) to find the optimal parameters for maximizing yield and minimizing byproducts, a process that is traditionally time-consuming and resource-intensive. mdpi.com
Reactivity and Property Prediction : By learning from the structures and known properties of existing compounds, ML models can predict the reactivity of new molecules. nih.govresearchgate.net For instance, a model could predict the regioselectivity of a C-H functionalization reaction on a substituted piperazine or forecast its physicochemical properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a powerful method for this purpose. researchgate.net
| Application Area | ML/AI Technique | Objective | Potential Impact on this compound Research | Reference |
|---|---|---|---|---|
| Retrosynthesis | Transfer Learning, Neural Networks | To propose efficient and novel synthetic pathways. | Discovery of new, more sustainable routes to the target compound and its derivatives. | acs.org |
| Reaction Prediction | Random Forest, Support Vector Machines (SVM) | To predict the outcome and regioselectivity of a reaction. | Accurately predict the products of unexplored reactions, saving experimental effort. | nih.gov |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | To predict biological activity or physicochemical properties from molecular structure. | Screening of virtual derivatives for desired properties before synthesis. | nih.govresearchgate.net |
| Automated Synthesis | AI-driven Robotic Systems | To autonomously perform and optimize chemical reactions in a closed loop. | Rapid optimization of synthesis conditions for high-yield production. | mdpi.com |
Role in Expanding Fundamental Heterocyclic Chemistry Knowledge
The study of specifically substituted piperazines like this compound contributes significantly to the broader understanding of heterocyclic chemistry. The piperazine ring is a privileged scaffold in medicinal chemistry, and understanding how different substituents modulate its properties is of fundamental importance. encyclopedia.pubmdpi.comresearchgate.net
Structure-Property Relationships : By systematically studying derivatives with varying steric and electronic properties, such as the bulky, electron-donating isobutyl groups, researchers can build more accurate models of structure-property relationships. The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and their substitution directly impacts properties like solubility and bioavailability. encyclopedia.pubontosight.ai
Understanding Non-Covalent Interactions : The 3D geometry of substituted piperazines is critical for their interaction with biological targets like enzymes and receptors. encyclopedia.pub Studying how the conformation of this compound affects its binding capabilities provides fundamental insights applicable to drug design.
Expanding Chemical Space : The synthesis and characterization of novel derivatives expand the known chemical space. This provides a larger and more diverse library of compounds for screening in materials science and drug discovery, potentially leading to the identification of molecules with unique and valuable properties. researchgate.net The exploration of such compounds helps build a more comprehensive toolkit for chemists to design molecules with precisely tailored functions.
Q & A
Basic Research Questions
Q. How can the stable conformation of 1,4-Bis(2-methylpropyl)piperazine be determined experimentally?
- Methodological Answer : Perform conformational analysis using semiempirical quantum mechanical methods (e.g., AM1 in Spartan06) to evaluate relative energies of conformers. Optimize geometries and calculate Gibbs free energy to identify the lowest-energy conformation . Validate results with crystallographic data (e.g., X-ray diffraction) to confirm spatial arrangement .
Q. What synthesis routes are effective for preparing this compound derivatives?
- Methodological Answer : Utilize nucleophilic substitution or condensation reactions. For example, react piperazine with 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF). Monitor progress via TLC or NMR spectroscopy. Purify via column chromatography and characterize using elemental analysis, IR, and ¹H/¹³C NMR .
Q. Which techniques are suitable for structural characterization of this compound?
- Methodological Answer : Combine multiple methods:
- X-ray crystallography (using SHELX programs for refinement) to resolve bond lengths and angles .
- IR spectroscopy to identify functional groups (e.g., N-H stretches).
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and symmetry .
Advanced Research Questions
Q. How can molecular docking predict the interaction of this compound with biological targets like DNA?
- Methodological Answer :
- Step 1 : Obtain the target structure (e.g., DNA PDB ID: 1BNA) and prepare it by removing water and adding polar hydrogens.
- Step 2 : Optimize the ligand geometry (lowest-energy conformer) using quantum mechanical methods.
- Step 3 : Perform semi-flexible docking with AutoDock Vina, defining a 40ų grid around the active site. Analyze binding affinities (ΔG) and interaction modes (e.g., hydrogen bonds, π-alkyl interactions) .
- Validation : Compare results with experimental data (e.g., ITC for binding constants).
Q. How to resolve contradictions in binding affinity data for piperazine derivatives?
- Methodological Answer :
- Cross-validate docking results with experimental assays (e.g., surface plasmon resonance or isothermal titration calorimetry).
- Re-evaluate force field parameters in docking software to ensure accurate van der Waals and electrostatic terms.
- Analyze solvent effects using molecular dynamics simulations to account for hydration entropy .
Q. What strategies improve the antibacterial activity of this compound analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., introduce electron-withdrawing groups) to enhance DNA intercalation or enzyme inhibition.
- In vitro testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report minimum inhibitory concentrations (MICs) .
- Mechanistic studies : Perform fluorescence quenching assays to assess DNA binding efficiency .
Q. How to refine crystallographic data for this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




